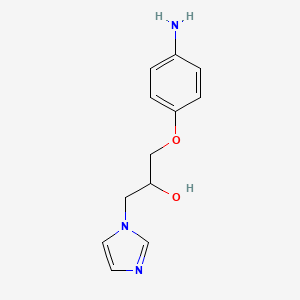

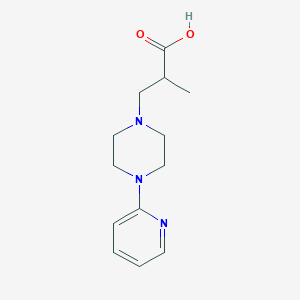

2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

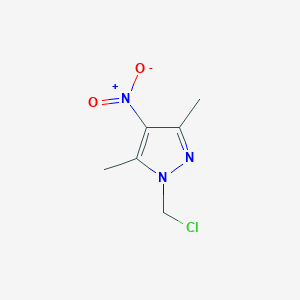

The synthesis of related compounds, such as the ones described in the papers, typically involves the formation of a piperazine ring attached to a pyridine derivative. Although the exact synthesis of 2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid is not detailed, similar compounds are synthesized through multi-step chemical reactions that may include the formation of the piperazine ring, followed by subsequent functional group modifications.

Molecular Structure Analysis

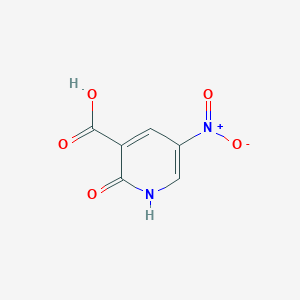

The molecular structure of compounds similar to 2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid includes a pyridine ring connected to a piperazine ring. The presence of substituents like ethoxy or methoxy groups and the propyl linkage between the rings are crucial for the activity and stability of these molecules. The exact structure of the compound would likely influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid, but they do describe the stability and degradation of similar compounds under various conditions. For instance, the degradation process of these compounds in acidic and alkaline environments indicates the sensitivity of certain functional groups, such as the imide group, to hydrolysis or other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid are determined using techniques like HPLC and TLC. These methods allow for the determination of purity, stability, and the presence of decomposition products. The validation of the HPLC method includes parameters such as selectivity, precision, accuracy, linearity, and limits of detection and quantification. The UV spectrophotometric analysis provides information on the specific absorption coefficients, which are essential for the identification and quantification of these compounds .

Wissenschaftliche Forschungsanwendungen

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP IV) inhibitors are a class of compounds with significant importance in treating type 2 diabetes mellitus (T2DM). The search for new DPP IV inhibitors is intense due to the necessity of finding molecules with minimal long-term side effects. Research focuses on molecules that inhibit the degradation of incretin molecules by DPP IV without disturbing other substrates or the protease's interaction with other proteins (Mendieta, Tarragó, & Giralt, 2011).

DNA Minor Groove Binders

Compounds like Hoechst 33258 and its analogues, which strongly bind to the minor groove of double-stranded B-DNA, demonstrate significant potential in rational drug design. Their applications span from fluorescent DNA staining in cell biology to radioprotectors and topoisomerase inhibitors, serving as models for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Cytochrome P450 Isoform Inhibitors

Understanding the selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms is crucial for predicting drug-drug interactions. Research into potent and selective inhibitors for various CYP isoforms aids in the development of safer pharmaceuticals by mitigating unintended interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Ligands for D2-like Receptors

The exploration of arylcycloalkylamines, including phenyl piperidines and piperazines, has shown that arylalkyl substituents can enhance the potency and selectivity of compounds binding to D2-like receptors. This research contributes to the development of antipsychotic agents (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Piperazine Derivatives in Therapeutics

Piperazine and its derivatives are highlighted for their broad therapeutic uses, including roles in antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory medications. The structural modification of the piperazine nucleus significantly impacts the medicinal potential of the resulting molecules, underscoring the importance of piperazine derivatives in drug development (Rathi, Syed, Shin, & Patel, 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-methyl-3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-11(13(17)18)10-15-6-8-16(9-7-15)12-4-2-3-5-14-12/h2-5,11H,6-10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJJZOOKLXHYJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)

![Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309880.png)